![molecular formula C17H15BrF3N3O3 B11079200 methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate](/img/structure/B11079200.png)
methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated pyridyl group, a trifluoromethyl group, and a phenylacetyl group. These structural features contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The brominated pyridyl compound is then subjected to an amination reaction to introduce the amino group.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under appropriate conditions.
Acylation: The final step involves the acylation of the amino group with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- METHYL 2-AMINO-5-BROMOBENZOATE
- METHYL 2-[(5-BROMO-2-PYRIDYL)OXY]ACETATE
Uniqueness
METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE is unique due to its combination of a brominated pyridyl group, a trifluoromethyl group, and a phenylacetyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
Eigenschaften
Molekularformel |
C17H15BrF3N3O3 |
|---|---|
Molekulargewicht |
446.2 g/mol |
IUPAC-Name |
methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenylacetyl)amino]propanoate |
InChI |
InChI=1S/C17H15BrF3N3O3/c1-27-15(26)16(17(19,20)21,23-13-8-7-12(18)10-22-13)24-14(25)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
XDYIUYVPIJOXIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC=C(C=C1)Br)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11079118.png)
![10-(4-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B11079120.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B11079121.png)
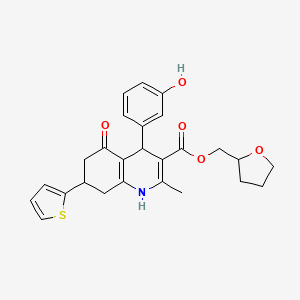
![3'-(1H-Indol-3-ylmethyl)-5'-isopropyl-1-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11079123.png)
![3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11079133.png)
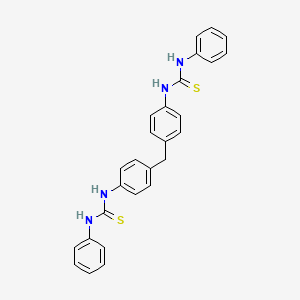
methyl}aniline](/img/structure/B11079158.png)
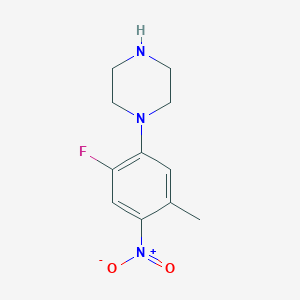
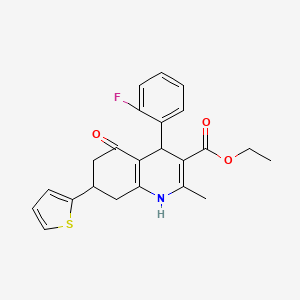
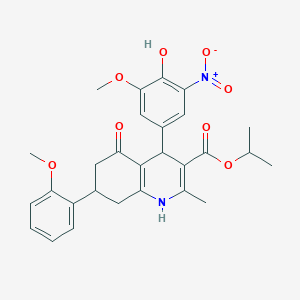
![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11079189.png)

amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11079196.png)
